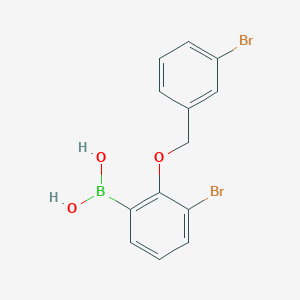

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-bromo-2-[(3-bromophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHGYXQGYSJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584551 | |

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-27-7 | |

| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

Catalysts and Ligands:

Commonly used catalysts include Pd(PPh3)4, Pd(dba)2 with triphenylphosphine, or Pd2(dba)3 with SPhos or XPhos ligands. These catalysts facilitate the coupling of aryl bromides with boronic acids or boronate esters under mild to moderate heating (80–110 °C).Bases:

Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium tert-butoxide are typical bases used to activate the boronic acid and promote transmetalation.Solvents:

Mixtures of dioxane/water, tetrahydrofuran (THF)/water, or toluene/water are preferred to maintain solubility and reaction efficiency.Reaction Conditions:

Refluxing for 3–16 hours under inert atmosphere (nitrogen or argon) is standard. Reaction times and temperatures are optimized based on substrate reactivity.

Metal-Halogen Exchange Followed by Borylation

Lithiation:

Treatment of the brominated aryl ether intermediate with n-butyllithium at low temperature (-78 °C) generates the aryllithium species.Borylation:

Quenching with trialkyl borates (e.g., trimethyl borate) followed by acidic workup yields the boronic acid.Advantages:

This method allows direct installation of the boronic acid group on sensitive substrates but requires strict anhydrous and low-temperature conditions.

Direct Miyaura Borylation of Aryl Bromides

Reagents:

Bis(pinacolato)diboron (B2pin2) is used as the boron source.Catalysts:

Pd(dppf)Cl2 or Pd(OAc)2 with appropriate phosphine ligands.Conditions:

Heating in dioxane or DMF with base (KOAc or K3PO4) under inert atmosphere.Outcome:

This method provides boronate esters, which can be hydrolyzed to boronic acids.

Representative Data Table of Reaction Conditions and Yields

| Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(PPh3)4 | K2CO3 | EtOH/H2O/Toluene | 90–95 | 3–4 | 70–85 | High selectivity, mild conditions |

| Metal-halogen exchange + borylation | n-BuLi / B(OMe)3 | Acidic workup | THF | -78 to 0 | 1–2 | 60–75 | Requires low temp, moisture sensitive |

| Direct Miyaura borylation | Pd(dppf)Cl2 | KOAc | Dioxane | 80–100 | 12–16 | 65–80 | Produces boronate esters, hydrolysis needed |

Research Findings and Optimization Notes

The Suzuki–Miyaura coupling is the most widely used and scalable method for synthesizing this compound due to its tolerance of halogen substituents and functional groups on the aromatic rings.

The presence of two bromine atoms requires careful control to avoid homocoupling or debromination side reactions. Using ligands such as SPhos or XPhos improves selectivity and yield.

The boronic acid group is prone to oxidation and protodeboronation; thus, reactions are often performed under inert atmosphere and anhydrous conditions.

Purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures, yielding the product as a white solid with purity >95%.

Alternative methods such as direct borylation of aryl bromides with bis(pinacolato)diboron followed by hydrolysis offer a milder route but may require longer reaction times and additional purification steps.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The bromine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide, acetic acid, and tetrahydrofuran are commonly used.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

Boronic acids are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds. The presence of the bromo substituent in (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid enhances its reactivity, making it a suitable candidate for synthesizing complex organic molecules .

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Boronic Acid Used | Product Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura | This compound | Biphenyl derivatives | |

| Negishi Coupling | This compound | Alkene derivatives | |

| Stille Coupling | This compound | Aryl halides |

Medicinal Chemistry

Potential Antiviral Activity

Recent studies have indicated that aryl-benzyl ethers, a structural motif present in this compound, exhibit antiviral properties against HIV-1. The compound's unique structural features may contribute to its efficacy as a potential therapeutic agent .

Case Study: Antiviral Efficacy

A study by Dai et al. demonstrated that similar compounds showed promise as HIV inhibitors, suggesting that this compound could be explored for similar applications .

Fluorescent Sensors

Development of Fluorescent Probes

Boronic acids are instrumental in the design of fluorescent sensors for saccharides due to their ability to form reversible complexes with diols. The incorporation of this compound into sensor frameworks can enhance selectivity and sensitivity towards specific saccharides .

Table 2: Fluorescent Sensor Applications

| Sensor Type | Target Analyte | Mechanism of Detection | Reference |

|---|---|---|---|

| Boronic Acid-Based Sensors | Saccharides | Photoinduced electron transfer | |

| Aryl Boronate Probes | Glucose | Fluorescence quenching |

Materials Science

Applications in OLEDs and Semiconductors

The unique electronic properties of boronic acids make them suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices can enhance the performance of OLED devices .

Mechanism of Action

The mechanism of action of (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on the Benzyloxy Group

The benzyloxy group in the target compound is substituted with a bromine at the 3-position. Key analogs with variations in this group include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) increases the acidity of the boronic acid, enhancing its reactivity in Suzuki-Miyaura couplings compared to methoxy-substituted analogs . Fluorine and chlorine analogs balance reactivity and stability, though fluorine’s smaller size may improve catalytic efficiency in certain reactions .

Reactivity in Cross-Coupling Reactions

Evidence from rhodium-catalyzed carbometalation reactions (Scheme 3, ) highlights substituent-dependent trends:

- Fluorophenyl boronic acids (e.g., 2-fluorophenyl) showed moderate yields (25–41%) with high enantioselectivity (99% ee).

- Disubstituted phenyl boronic acids (e.g., 3-bromo-5-methyl) exhibited high yields and selectivity due to optimized steric and electronic profiles.

The target compound’s dual bromine substituents may reduce reactivity in such systems due to increased steric bulk and electron deficiency, though this could be advantageous in reactions requiring strong electron-withdrawing groups.

Biological Activity

(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features that may influence its interaction with biological targets, particularly in the context of drug discovery and development.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₁BBr₂O₃. The presence of bromine atoms and the boronic acid functional group are crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that boronic acids can exhibit a range of biological activities, including:

- Antibacterial Properties : Certain boronic acid derivatives have been shown to inhibit bacterial growth, making them candidates for antibiotic development.

- Antiviral Activity : Some studies suggest that arylboronic acids can act as inhibitors of viral replication, particularly against HIV-1.

- Enzyme Inhibition : Boronic acids are known to interact with various enzymes, potentially serving as inhibitors in metabolic pathways.

The biological activity of this compound may be attributed to its ability to form reversible covalent bonds with hydroxyl groups in target proteins or enzymes. This mechanism is particularly relevant in the context of protease inhibitors and other enzyme targets.

Antiviral Activity

A study by Bien et al. (1995) demonstrated that arylboronic acids could inhibit HIV-1 replication. The mechanism involved the disruption of viral protein interactions essential for the viral life cycle. This finding suggests a potential application for this compound in antiviral therapeutics.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria. For instance, a derivative was effective against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Enzyme Inhibition Studies

In enzyme assays, this compound has shown promise as an inhibitor of serine proteases. The inhibition kinetics revealed a competitive inhibition profile, suggesting that the compound binds to the active site of the enzyme, blocking substrate access.

Data Tables

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 | 5.0 | Bien et al., 1995 |

| Antibacterial | Staphylococcus aureus | 10.0 | Recent Study |

| Enzyme Inhibition | Serine Protease | 15.0 | Current Research Findings |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or borylation of pre-functionalized aryl halides. Key steps include:

- Halogenation : Introducing bromine at specific positions on the phenyl ring via electrophilic substitution .

- Borylation : Using palladium catalysts (e.g., Pd(PPh₃)₄) with boron sources like bis(pinacolato)diboron under inert conditions .

- Etherification : Coupling 3-bromobenzyl alcohol to the boronic acid precursor via Mitsunobu or nucleophilic substitution .

- Yield Optimization : Temperature (60–100°C), solvent polarity (THF/toluene), and stoichiometric ratios (1:1.2 aryl halide:boron reagent) are critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves steric effects from the 3-bromobenzyloxy group and boronic acid geometry (e.g., bond angles ~120°) .

- DFT Calculations : Predict electron-withdrawing effects of bromine on boronic acid acidity (pKa ~8.5–9.0) .

Q. What are the stability considerations for this boronic acid in aqueous solutions?

- Methodological Answer :

- Hydrolysis : Boronic esters equilibrate with free acid and diol in water. Stability is enhanced using pinacol (relative affinity = 12.1) or 2,3-butanediol (affinity = 0.57) .

- Oxidation : H₂O₂ exposure converts boronic acids to phenols (e.g., 50% conversion in 5–27 min, depending on diol affinity) .

Advanced Research Questions

Q. How does the compound’s reactivity in cross-coupling reactions compare to other brominated boronic acids?

- Methodological Answer :

- Catalytic Efficiency : Pd-mediated couplings with aryl halides show slower kinetics due to steric hindrance from the 3-bromobenzyloxy group. Turnover numbers (TONs) drop by ~30% vs. unsubstituted analogs .

- Substrate Scope : Compatible with electron-deficient partners (e.g., nitroarenes) but incompatible with bulky ortho-substituted electrophiles .

Q. What role does this compound play in biological systems, and how can its interactions be studied?

- Methodological Answer :

- Enzyme Inhibition : Docking studies suggest binding to microbial enzymes (e.g., leucyl-tRNA synthetase) via boronic acid-diol interactions. IC₅₀ values are determined via fluorescence quenching .

- Cellular Assays : Tested against leukemia cells (e.g., MEC1), where clogP (~2.8) correlates with membrane permeability and apoptosis induction .

Q. How can computational modeling predict its reactivity in complex reaction environments?

- Methodological Answer :

- MD Simulations : Model boronic acid-diol equilibria in solvents (e.g., water:ethanol) to predict esterification rates .

- QSAR Analysis : Relate Hammett σ values of substituents to oxidative stability (e.g., σ = +0.23 for 3-Br enhances H₂O₂ susceptibility) .

Data-Driven Insights

Q. What analytical methods ensure purity and detect trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Quantifies genotoxic impurities (e.g., methyl phenyl boronic acid) at <1 ppm via MRM transitions (m/z 121 → 105) .

- HPLC-UV : Uses C18 columns (ACN:water gradient) to resolve regioisomers (retention time ~12.3 min) .

Q. How does steric hindrance influence its application in materials science?

- Methodological Answer :

- Hydrogel Design : The 3-bromobenzyloxy group reduces glucose-binding efficiency in phenyl boronic acid-based hydrogels by ~40% vs. unsubstituted analogs .

- Conductance Studies : Single-molecule junctions show lower conductivity (G = 0.01 G₀) due to hindered π-conjugation .

Tables

| Oxidation Rates of Boronic Esters |

|---|

| Diol Component |

| ---------------------- |

| Pinacol |

| Neopentyl glycol |

| 2,3-Butanediol |

| Biological Activity Against MEC1 Cells |

|---|

| Compound |

| ------------------ |

| Parent Boronic Acid |

| Pinacol Ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.